molecular formula C11H15Br B108752 4-tert-Butylbenzyl bromide CAS No. 18880-00-7

4-tert-Butylbenzyl bromide

Cat. No. B108752
Key on ui cas rn: 18880-00-7
M. Wt: 227.14 g/mol
InChI Key: QZNQSIHCDAGZIA-UHFFFAOYSA-N
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Patent
US04277421

Procedure details

In another known process in which a Cu salt is likewise used, i.e. Cu(NO3)2, p-tert.butyltoluene is the starting material, which is first reacted with an approximately equivalent amount of bromine to give p-tert.butylbenzyl bromide which is then boiled for a prolonged period of time in combination with a Cu(NO3)2 solution. p-tert.Butylbenzaldehyde is obtained in this manner in a yield of about 42% of the theory (cf. J. Chem. Soc., 1935, page 1848).
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Br:12]Br>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][Br:12])=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Cu(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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